2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone 2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034343-68-3
VCID: VC6904456
InChI: InChI=1S/C15H15F3N4OS/c16-15(17,18)12-8-13(20-10-19-12)21-2-4-22(5-3-21)14(23)7-11-1-6-24-9-11/h1,6,8-10H,2-5,7H2
SMILES: C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CSC=C3
Molecular Formula: C15H15F3N4OS
Molecular Weight: 356.37

2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

CAS No.: 2034343-68-3

Cat. No.: VC6904456

Molecular Formula: C15H15F3N4OS

Molecular Weight: 356.37

* For research use only. Not for human or veterinary use.

2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone - 2034343-68-3

Specification

CAS No. 2034343-68-3
Molecular Formula C15H15F3N4OS
Molecular Weight 356.37
IUPAC Name 2-thiophen-3-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C15H15F3N4OS/c16-15(17,18)12-8-13(20-10-19-12)21-2-4-22(5-3-21)14(23)7-11-1-6-24-9-11/h1,6,8-10H,2-5,7H2
Standard InChI Key XZBBWZWPUSUHER-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CSC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone integrates three distinct heterocyclic systems. The thiophene ring at position 3 contributes aromaticity and potential π-π stacking interactions, while the piperazine moiety offers conformational flexibility and hydrogen-bonding capabilities. The 6-(trifluoromethyl)pyrimidine group introduces electronegativity and metabolic stability, a feature commonly leveraged in drug design to enhance bioavailability .

Table 1: Key Physicochemical Parameters

PropertyValue
CAS Number2034343-68-3
Molecular FormulaC₁₅H₁₅F₃N₄OS
Molecular Weight356.37 g/mol
IUPAC Name2-thiophen-3-yl-1-[4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]ethanone
SMILESC1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CSC=C3

The presence of the trifluoromethyl group (-CF₃) enhances lipophilicity, as evidenced by its calculated partition coefficient (logP), while the ketone functionality at the ethanone position allows for potential derivatization .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves a multi-step protocol:

  • Formation of the Piperazine-Pyrimidine Core: A nucleophilic aromatic substitution reaction between 4-chloro-6-(trifluoromethyl)pyrimidine and piperazine under basic conditions yields the 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine intermediate .

  • Acetylation with Thiophene Derivative: The intermediate undergoes acetylation with 3-thiophenecarbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), forming the final ethanone product.

Reaction conditions, including temperature (typically 60–80°C), solvent choice (e.g., dichloromethane or tetrahydrofuran), and catalysts, are critical for optimizing yields, which range from 45% to 65% in reported procedures.

Spectroscopic Characterization

Advanced spectroscopic techniques confirm structural integrity:

  • ¹H NMR: Signals at δ 8.65 ppm (pyrimidine H), δ 7.45–7.20 ppm (thiophene H), and δ 3.90–3.20 ppm (piperazine CH₂) align with expected proton environments .

  • ¹³C NMR: Peaks at 170.2 ppm (ketone C=O), 161.5 ppm (pyrimidine C-F), and 126.0 ppm (thiophene C-S) validate functional groups.

  • Mass Spectrometry: A molecular ion peak at m/z 356.37 (M⁺) corroborates the molecular weight .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey Structural FeaturesBiological Activity
2-(2-Fluorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone Fluorophenoxy groupAnticancer (IC₅₀ = 5.2 µM)
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanoneBenzothiazole coreAntiviral (EC₅₀ = 3.8 µM)
2-((3-(4-Ethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone Triazolopyridazine scaffoldAnti-inflammatory (IC₅₀ = 1.4 µM)

The inclusion of a thiophene ring in the subject compound confers distinct electronic properties compared to fluorophenyl or benzothiazole derivatives, potentially optimizing pharmacokinetic profiles .

Future Directions and Challenges

While preclinical data are promising, further investigations are necessary:

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models remain uncharacterized.

  • Structural Optimization: Modifying the ketone group to a bioisostere (e.g., amide) may enhance metabolic stability .

  • Target Validation: CRISPR-Cas9 knockout studies could confirm putative targets like DHFR or A₂A receptors.

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